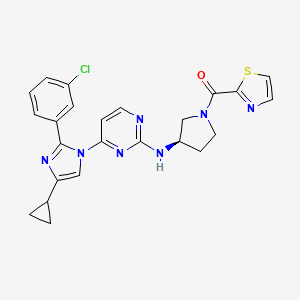

PfPKG-IN-1

Description

Properties

Molecular Formula |

C24H22ClN7OS |

|---|---|

Molecular Weight |

492.0 g/mol |

IUPAC Name |

[(3R)-3-[[4-[2-(3-chlorophenyl)-4-cyclopropylimidazol-1-yl]pyrimidin-2-yl]amino]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone |

InChI |

InChI=1S/C24H22ClN7OS/c25-17-3-1-2-16(12-17)21-29-19(15-4-5-15)14-32(21)20-6-8-27-24(30-20)28-18-7-10-31(13-18)23(33)22-26-9-11-34-22/h1-3,6,8-9,11-12,14-15,18H,4-5,7,10,13H2,(H,27,28,30)/t18-/m1/s1 |

InChI Key |

CGLRMVOGIUJFAA-GOSISDBHSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1NC2=NC=CC(=N2)N3C=C(N=C3C4=CC(=CC=C4)Cl)C5CC5)C(=O)C6=NC=CS6 |

Canonical SMILES |

C1CC1C2=CN(C(=N2)C3=CC(=CC=C3)Cl)C4=NC(=NC=C4)NC5CCN(C5)C(=O)C6=NC=CS6 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Asexual Blood Stage Cessation: A Technical Guide to the Mechanism of Action of PfPKG-IN-1 in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "PfPKG-IN-1" is not extensively characterized in publicly available literature. This guide synthesizes the established mechanism of action for potent, selective, ATP-competitive inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), which is the presumed mode of action for an inhibitor designated this compound. Key exemplars from the literature include trisubstituted pyrroles (like Compound 1), imidazopyridines (like ML10), and other small molecule inhibitors that target the ATP-binding pocket of PfPKG.

Executive Summary

The cGMP-dependent protein kinase (PfPKG) is a critical regulator of key life cycle transitions in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. PfPKG's essential role in the asexual blood stage, specifically in the egress of merozoites from infected erythrocytes, makes it a prime target for novel antimalarial therapeutics. This compound, a representative potent and selective inhibitor of PfPKG, acts by competitively binding to the ATP pocket of the kinase domain. This inhibition disrupts a vital signaling cascade, ultimately leading to a blockage of merozoite egress and halting the parasite's proliferative cycle. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing the signaling pathways, downstream effectors, and the experimental methodologies used to elucidate this process.

The PfPKG Signaling Cascade: A Central Regulator of Merozoite Egress

PfPKG is the primary effector of cGMP signaling in P. falciparum.[1][2] In the late schizont stage of the asexual life cycle, a surge in intracellular cGMP levels activates PfPKG.[3][4] This activation initiates a signaling cascade that is indispensable for the rupture of the parasitophorous vacuole and the host erythrocyte membrane, a process known as egress.[1][3][5] Inhibition of PfPKG by this compound effectively truncates this cascade, leading to parasite arrest at the mature schizont stage.[1][6]

The core mechanism involves the regulation of intracellular calcium (Ca²⁺) mobilization.[7][8] PfPKG activity is upstream of a significant rise in cytosolic Ca²⁺, which in turn activates downstream effector proteins crucial for egress.[3][8]

Signaling Pathway Diagram

// Nodes cGMP [label="Intracellular cGMP", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; PfPKG [label="PfPKG (Inactive)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; PfPKG_active [label="PfPKG (Active)", fillcolor="#FBBC05", fontcolor="#202124", color="#4285F4"]; PfPKG_IN_1 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; PI_Metabolism [label="Phosphoinositide\nMetabolism", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; ICM1 [label="ICM1", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Ca_mobilization [label="Intracellular Ca²⁺\nMobilization", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; PfCDPK5 [label="PfCDPK5", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; PfSUB1_discharge [label="PfSUB1 Discharge\n(Exonemes)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Microneme_discharge [label="Microneme Protein\nDischarge (e.g., AMA1)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Protease_cascade [label="Protease Cascade", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Egress [label="Merozoite Egress", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Edges cGMP -> PfPKG [label="Activates"]; PfPKG -> PfPKG_active; PfPKG_IN_1 -> PfPKG_active [label="Inhibits", color="#EA4335", arrowhead=tee]; PfPKG_active -> PI_Metabolism [label="Regulates"]; PfPKG_active -> ICM1 [label="Phosphorylates"]; PI_Metabolism -> Ca_mobilization; ICM1 -> Ca_mobilization; Ca_mobilization -> PfCDPK5 [label="Activates"]; PfPKG_active -> PfSUB1_discharge; PfPKG_active -> Microneme_discharge; PfCDPK5 -> Egress; PfSUB1_discharge -> Protease_cascade; Microneme_discharge -> Egress; Protease_cascade -> Egress;

} .dot Caption: PfPKG signaling pathway leading to merozoite egress.

Key Downstream Effectors of PfPKG

Inhibition of PfPKG by this compound prevents the phosphorylation and subsequent activation of a host of downstream substrates. Phosphoproteomic studies have been instrumental in identifying these targets.[9][10]

Phosphoinositide Metabolism and Calcium Mobilization

A critical function of PfPKG is the regulation of phosphoinositide metabolism.[8] This pathway is believed to generate inositol 1,4,5-trisphosphate (IP3), a secondary messenger that triggers the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum.[8][11] PfPKG has also been shown to interact with and phosphorylate ICM1, a multi-pass membrane protein essential for Ca²⁺ mobilization.[7][11] The resulting increase in cytosolic Ca²⁺ is a crucial trigger for the final steps of egress.[3][6]

PfSUB1 and the Protease Cascade

PfPKG activity is required for the discharge of the subtilisin-like protease 1 (PfSUB1) from specialized apical organelles called exonemes into the parasitophorous vacuole.[3][4] Once in the vacuole, PfSUB1 initiates a proteolytic cascade, cleaving several key proteins, including SERA5 and MSP1, which is essential for the breakdown of the parasitophorous vacuole and host cell membranes.[3][4] Treatment with PfPKG inhibitors blocks the discharge of PfSUB1, thereby halting this critical protease cascade.[3][5]

Microneme Discharge

The release of proteins from another set of apical organelles, the micronemes, is also dependent on PfPKG activity.[3][5] These proteins, such as the Apical Membrane Antigen 1 (AMA1), are crucial for the subsequent invasion of new erythrocytes by the released merozoites.[3]

Quantitative Data on PfPKG Inhibitors

The potency of various PfPKG inhibitors has been quantified through in vitro enzyme assays and in vivo parasite growth inhibition assays. The data below is compiled from studies on representative ATP-competitive PfPKG inhibitors.

| Compound | Target | Assay Type | IC₅₀ | EC₅₀ (Asexual Blood Stage) | Reference(s) |

| Trisubstituted Pyrrole (Compound 1) | PfPKG | Enzyme Inhibition | ~3.5 nM | - | [2] |

| ML10 | PfPKG | Enzyme Inhibition | 160 pM | 2.1 nM | [12] |

| MMV030084 | PfPKG | Enzyme Inhibition | 0.4 nM | 109 nM (3D7-A10) | [13] |

| Isoxazole 3 | PfPKG | Enzyme Inhibition (Kᵢ) | 0.7 ± 0.2 nM | - | [14] |

| Isoxazole 5 | PfPKG | Enzyme Inhibition (Kᵢ) | 2.3 ± 0.9 nM | - | [14] |

Experimental Protocols

The mechanism of action of PfPKG inhibitors has been elucidated through a combination of genetic, biochemical, and cell biology approaches.

PfPKG Kinase Activity Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of a compound against recombinant PfPKG.

Methodology:

-

Recombinant PfPKG Expression and Purification: The kinase domain of PfPKG is expressed in a suitable system (e.g., E. coli) and purified.

-

Kinase Reaction: The assay is typically performed in a microplate format. The reaction mixture contains purified PfPKG, a fluorescently labeled peptide substrate (e.g., FAM-PKAtide), ATP, and varying concentrations of the inhibitor.[13][15]

-

Detection: The phosphorylation of the substrate is measured. One common method is the IMAP (Immobilized Metal Affinity-based Phosphorescence) assay, which detects the phosphorylated peptide.[15] Another is the ADP-Glo assay, which quantifies the amount of ADP produced.[13]

-

Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a suitable curve-fitting model.[13][15]

Asexual Blood Stage Growth Inhibition Assay

Objective: To determine the in vivo efficacy (EC₅₀) of a compound against P. falciparum growth in erythrocyte culture.

Methodology:

-

Parasite Culture: Synchronized ring-stage P. falciparum parasites are cultured in human erythrocytes.[16]

-

Compound Treatment: The parasite cultures are treated with serial dilutions of the inhibitor.

-

Incubation: The cultures are incubated for one or two full asexual cycles (48 or 96 hours).

-

Growth Measurement: Parasite growth is quantified. Common methods include:

-

SYBR Green I-based fluorescence assay: SYBR Green I dye intercalates with parasite DNA, and the fluorescence is proportional to the parasite number.[17]

-

Hypoxanthine incorporation assay: Radiolabeled hypoxanthine incorporation into parasite nucleic acids is measured.

-

Flow cytometry: Parasitemia is determined by staining with a DNA dye (e.g., Hoechst) and counting the number of infected erythrocytes.

-

-

Data Analysis: The percentage of growth inhibition is plotted against the inhibitor concentration to determine the EC₅₀ value.

Merozoite Egress Assay

Objective: To directly observe the effect of the inhibitor on the rupture of mature schizonts.

Methodology:

-

Synchronization: P. falciparum cultures are tightly synchronized to obtain a population of mature schizonts.

-

Inhibitor Treatment: The mature schizonts are treated with the PfPKG inhibitor or a vehicle control. A cysteine protease inhibitor like E64 is often included to prevent merozoite invasion of new red blood cells after egress, which can confound the results.[4]

-

Time-Lapse Microscopy: The treated schizonts are observed using live-cell imaging to monitor for rupture events over time.

-

Quantification: The number of ruptured versus unruptured schizonts is counted at different time points to quantify the egress inhibition.

Phosphoproteomics to Identify PfPKG Substrates

Objective: To identify the downstream targets of PfPKG phosphorylation in the parasite.

Methodology:

-

Experimental Setup: This often involves a chemical-genetic approach. A P. falciparum line expressing a "gatekeeper" mutant of PfPKG (e.g., T618Q) that is resistant to the inhibitor is used alongside the wild-type strain.[10][18]

-

Treatment: Both wild-type and mutant parasite cultures (at the mature schizont stage) are treated with the PfPKG inhibitor or a vehicle control.[18]

-

Protein Extraction and Digestion: Proteins are extracted from the parasites, and digested into peptides.

-

Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture, typically using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

Mass Spectrometry: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the phosphorylated proteins and the specific sites of phosphorylation.

-

Data Analysis: The abundance of each phosphopeptide is compared across the different treatment conditions. A significant decrease in phosphorylation of a specific site in the wild-type treated sample but not in the inhibitor-resistant mutant sample indicates a PfPKG-dependent phosphorylation event.[10][18]

// Nodes WT_parasites [label="Wild-Type P. falciparum", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Mutant_parasites [label="PfPKG Gatekeeper Mutant", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Inhibitor_treatment [label="Treat with this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Control_treatment [label="Vehicle Control (DMSO)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", color="#5F6368"]; Lysis [label="Parasite Lysis &\nProtein Extraction", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"]; Digestion [label="Tryptic Digestion", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"]; Enrichment [label="Phosphopeptide\nEnrichment (e.g., TiO₂)", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"]; LC_MS [label="LC-MS/MS Analysis", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"]; Data_analysis [label="Quantitative Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; Targets [label="Identification of\nPfPKG-dependent\nPhosphorylation Sites", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Edges WT_parasites -> Inhibitor_treatment; WT_parasites -> Control_treatment; Mutant_parasites -> Inhibitor_treatment; Mutant_parasites -> Control_treatment; Inhibitor_treatment -> Lysis; Control_treatment -> Lysis; Lysis -> Digestion; Digestion -> Enrichment; Enrichment -> LC_MS; LC_MS -> Data_analysis; Data_analysis -> Targets; } .dot Caption: Workflow for identifying PfPKG substrates.

Conclusion

This compound and other related inhibitors represent a promising class of antimalarial compounds with a novel mechanism of action. By targeting the ATP-binding site of PfPKG, these inhibitors effectively shut down a critical signaling hub in P. falciparum, leading to a definitive block in merozoite egress. This prevents the parasite from continuing its destructive asexual replication cycle in the human host. The detailed understanding of this mechanism, from the initial kinase inhibition to the downstream effects on calcium signaling and protease activation, provides a solid foundation for the rational design and optimization of next-generation PfPKG inhibitors as both therapeutic and transmission-blocking antimalarials.[1][19]

References

- 1. The Malaria Parasite Cyclic GMP-Dependent Protein Kinase Plays a Central Role in Blood-Stage Schizogony - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target [frontiersin.org]

- 3. Malaria Parasite cGMP-dependent Protein Kinase Regulates Blood Stage Merozoite Secretory Organelle Discharge and Egress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

- 6. A Plant-Like Kinase in Plasmodium falciparum Regulates Parasite Egress From Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ca2+ signals critical for egress and gametogenesis in malaria parasites depend on a multipass membrane protein that interacts with PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoinositide Metabolism Links cGMP-Dependent Protein Kinase G to Essential Ca2+ Signals at Key Decision Points in the Life Cycle of Malaria Parasites | PLOS Biology [journals.plos.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Calcium in the Backstage of Malaria Parasite Biology [frontiersin.org]

- 12. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]

- 13. Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 17. In silico Screening and Evaluation of Plasmodium falciparum Protein Kinase 5 (PK5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mesamalaria.org [mesamalaria.org]

The Critical Role of PfPKG in P. falciparum Sporozoite Motility: A Technical Guide to Understanding and Targeting a Key Transmission-Stage Kinase

For Immediate Release

This technical guide provides a comprehensive overview of the cGMP-dependent protein kinase (PfPKG) and its essential function in the motility of Plasmodium falciparum sporozoites, the parasite stage responsible for initiating malaria infection in the human host. We delve into the molecular mechanisms governed by PfPKG, the inhibitory effects of the specific compound PfPKG-IN-1, and the detailed experimental protocols used to quantify these effects. This document is intended for researchers, scientists, and drug development professionals actively working on novel antimalarial therapies that target parasite transmission.

Introduction: The Significance of Sporozoite Motility and PfPKG

Malaria transmission begins when an infected Anopheles mosquito injects sporozoites into the skin of a mammalian host. These sporozoites are highly motile, a critical attribute for their journey through the dermis, into the bloodstream, and ultimately to the liver, where they invade hepatocytes and begin to multiply[1][2][3]. This gliding motility is a complex process powered by an actin-myosin motor located beneath the parasite's plasma membrane. The regulation of this motor is a key area of investigation for developing transmission-blocking interventions.

At the heart of this regulation lies the cyclic guanosine monophosphate (cGMP) signaling pathway, with PfPKG as its primary effector[4][5]. PfPKG is a serine/threonine kinase that, upon activation by cGMP, phosphorylates a cascade of downstream substrates. This signaling is essential for the secretion of micronemal proteins, such as the thrombospondin-related anonymous protein (TRAP), which are crucial for sporozoite adhesion to substrates and for generating the traction necessary for movement[1][5]. Inhibition of PfPKG has been shown to impede sporozoite motility and, consequently, their ability to invade host cells, making it a promising target for antimalarial drug development[6][7][8].

Quantitative Analysis of this compound's Effect on Sporozoite Motility

The inhibitory compound this compound, a placeholder name for potent and specific inhibitors of PfPKG such as "compound 1" (a trisubstituted pyrrole), MMV688703, and RUPB-61, has been instrumental in elucidating the role of this kinase. The following tables summarize the quantitative data on the effects of these inhibitors on P. falciparum and related Plasmodium species.

| Inhibitor | Target | Assay Type | IC50 | Species | Reference |

| Compound 1 (Trisubstituted Pyrrole) | PfPKG | Kinase Activity | 8.53 nM | P. falciparum | [9] |

| Invasion Assay | - | Potent Inhibition | P. falciparum | [9] | |

| MMV688703 | PfPKG | Sporozoite Motility | Low Nanomolar | P. falciparum | [2][4] |

| Oocyst Development | EC50: 41.3 nM | P. falciparum | [8] | ||

| RUPB-61 | PfPKG | Kinase Activity | 13 nM | P. falciparum | [7] |

| Asexual Stage Growth | EC50: 50 µM | P. falciparum (3D7 strain) | [7] |

| Inhibitor | Concentration | Effect on Sporozoite Motility | Species | Reference |

| MMV688703 | 1 µM | >70% inhibition | P. berghei | [2] |

| MMV030734 | 1 µM | >70% inhibition | P. berghei | [2] |

Experimental Protocols

P. falciparum Sporozoite Motility Assay

This protocol details a moderate-throughput assay to quantify the effect of inhibitory compounds on sporozoite motility.

Materials:

-

96-well, black-walled, glass-bottom plates

-

Monoclonal antibody (mAb) 2A10 (anti-CSP)

-

P. falciparum sporozoites, freshly dissected from infected Anopheles mosquito salivary glands

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA)

-

Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Biotinylated mAb 2A10

-

Fluorophore-conjugated avidin

-

Phosphate-buffered saline (PBS)

-

Methanol (for fixation)

-

Automated fluorescence microscope with image analysis software

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 50 µL of 10 µg/mL mAb 2A10 in PBS and incubate overnight at 4°C. Wash the wells three times with PBS to remove unbound antibody.

-

Sporozoite Preparation: Dissect salivary glands from infected mosquitoes in RPMI 1640. Gently homogenize the glands to release sporozoites. Purify sporozoites from mosquito debris by centrifugation through a density gradient (e.g., Accudenz) if necessary. Resuspend the sporozoite pellet in RPMI + 10% FBS.

-

Compound Incubation: Pre-incubate the sporozoites with the desired concentrations of the test compound or vehicle control for 30 minutes at 37°C.

-

Motility Initiation: Add approximately 15,000 pre-incubated sporozoites to each well of the coated plate. Centrifuge the plate at 1200 rpm for 3 minutes at room temperature to bring the sporozoites into contact with the antibody-coated surface.

-

Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 atmosphere to allow for sporozoite motility.

-

Fixation and Staining:

-

Carefully remove the medium from the wells.

-

Fix the sporozoites and their trails by adding 100 µL of cold methanol and incubating for 10 minutes.

-

Wash the wells three times with PBS.

-

Block the wells with 1% BSA in PBS for 30 minutes.

-

Incubate with biotinylated mAb 2A10 for 1 hour.

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated avidin for 1 hour.

-

Wash three times with PBS.

-

-

Imaging and Quantification:

-

Acquire images of multiple fields per well using a fluorescence microscope.

-

Quantify motility by measuring the area covered by the fluorescent trails left by the moving sporozoites using image analysis software. The percentage of inhibition is calculated relative to the vehicle control.

-

Visualizing the Molecular and Experimental Frameworks

PfPKG Signaling Pathway in Sporozoite Motility

The following diagram illustrates the signaling cascade initiated by cGMP, leading to PfPKG activation and subsequent microneme secretion, which is essential for sporozoite motility. Inhibition by this compound disrupts this pathway.

Caption: PfPKG signaling pathway in P. falciparum sporozoite motility.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the key steps in the experimental procedure to determine the effect of this compound on sporozoite motility.

Caption: Experimental workflow for sporozoite motility inhibition assay.

Conclusion and Future Directions

The cGMP-dependent protein kinase, PfPKG, is undeniably a critical regulator of P. falciparum sporozoite motility and, by extension, a highly attractive target for the development of novel antimalarial drugs aimed at blocking transmission. The specific inhibitor, this compound, and its analogues have proven to be invaluable tools for dissecting the molecular mechanisms of motility and for validating PfPKG as a druggable target.

Future research should focus on the discovery and development of PfPKG inhibitors with improved pharmacokinetic and safety profiles suitable for clinical use. Furthermore, a deeper understanding of the downstream substrates of PfPKG and their precise roles in the regulation of the gliding motility machinery will open new avenues for therapeutic intervention. The methodologies and data presented in this guide provide a solid foundation for these future endeavors, with the ultimate goal of developing a new generation of antimalarials that can effectively halt the spread of this devastating disease.

References

- 1. Frontiers | Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target [frontiersin.org]

- 2. Screening the Pathogen Box for Inhibition of Plasmodium falciparum Sporozoite Motility Reveals a Critical Role for Kinases in Transmission Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sporozoite motility as a quantitative readout for anti-CSP antibody inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

PfPKG-IN-1: A Technical Guide to its Impact on Merozoite Egress and Invasion in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of PfPKG-IN-1, a potent inhibitor of cGMP-dependent protein kinase G (PfPKG), in the critical processes of merozoite egress and invasion in Plasmodium falciparum. PfPKG has been identified as a crucial regulator of the parasite's life cycle, making it a promising target for novel antimalarial therapies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to PfPKG and its Role in Egress and Invasion

The asexual replication of Plasmodium falciparum within human red blood cells (RBCs) culminates in the release of 16-32 daughter merozoites from a single infected RBC, a process termed egress. These merozoites then swiftly invade new RBCs to perpetuate the cycle, which is responsible for the clinical manifestations of malaria. Egress is a tightly regulated, multi-step process involving the sequential rupture of the parasitophorous vacuole membrane (PVM) and the host RBC membrane.

PfPKG, a cGMP-dependent protein kinase, acts as a master regulator of this process.[1] Inhibition of PfPKG activity using specific chemical inhibitors, such as the trisubstituted pyrrole compound often referred to as "compound 1" (a compound functionally analogous to this compound), leads to a developmental arrest at the late schizont stage, preventing the rupture of the host cell and the release of merozoites.[2][3] This blockade is a direct consequence of the disruption of a critical signaling cascade that is essential for the discharge of key effector proteins.

Quantitative Impact of PfPKG Inhibition

The inhibitory effects of this compound and its analogues have been quantified in various assays, demonstrating their high potency and specificity. The data below is compiled from studies using well-characterized PfPKG inhibitors.

| Parameter | Inhibitor | Value | Target | Organism/System | Reference |

| IC₅₀ | ML10 | 160 pM | Recombinant PfPKG | In vitro kinase assay | [4] |

| EC₅₀ | ML10 | 2.1 nM | Asexual Blood Stage Growth | P. falciparum 3D7 | [4] |

| EC₅₀ | RUPB-61 | 50 µM | Asexual Blood Stage Growth | P. falciparum 3D7 | [3] |

| IC₅₀ | RUPB-61 | 13 nM | Recombinant PfPKG | In vitro kinase assay | [3] |

| Fold-change in EC₅₀ | ML10 | >1100-fold increase | Asexual Blood Stage Growth | P. falciparum PfPKG T618Q mutant | [4] |

| Fold-change in EC₅₀ | RUPB-61 | 15-fold increase | Asexual Blood Stage Growth | P. falciparum PfPKG T618Q mutant | [3] |

Table 1: Potency and Specificity of PfPKG Inhibitors. The data highlights the picomolar to nanomolar potency of specific inhibitors against PfPKG and their efficacy in cell-based assays. The significant increase in EC₅₀ values against parasites expressing a mutated "gatekeeper" residue (T618Q) in PfPKG confirms the on-target activity of these compounds.[3][4]

The PfPKG Signaling Pathway in Merozoite Egress

PfPKG is a central node in the signaling pathway that initiates merozoite egress. Its activation by cGMP triggers a cascade of events leading to the discharge of secretory organelles, which in turn mediate the breakdown of the surrounding membranes.

Figure 1: PfPKG Signaling Pathway for Merozoite Egress. This diagram illustrates the central role of PfPKG in initiating merozoite egress. An increase in intracellular cGMP levels activates PfPKG, which in turn triggers the discharge of exonemes and micronemes.[5][6] The release of PfSUB1 from exonemes into the parasitophorous vacuole (PV) is a critical step for PVM rupture.[6] Simultaneously, the translocation of AMA1 from micronemes to the merozoite surface is essential for subsequent invasion of a new RBC.[7] this compound blocks this pathway by directly inhibiting PfPKG.

Impact on Secretory Organelle Discharge and Invasion

Treatment of mature schizonts with PfPKG inhibitors like "compound 1" (C1) effectively blocks the discharge of both exonemes and micronemes.[6] This has two major consequences:

-

Blockade of Egress: The failure to release the serine protease PfSUB1 from exonemes into the parasitophorous vacuole prevents the proteolytic processing of substrates required for the rupture of the PVM and the subsequent lysis of the host RBC.[2][6] This results in mature schizonts that are unable to release their daughter merozoites.

-

Inhibition of Invasion: Even if schizonts treated with a PfPKG inhibitor are artificially ruptured, the resulting merozoites are non-invasive.[6] This is because the inhibition of microneme discharge prevents the translocation of Apical Membrane Antigen 1 (AMA1) to the merozoite surface. AMA1 is a crucial component of the moving junction that forms between the merozoite and the RBC membrane during invasion.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound on merozoite egress and invasion.

P. falciparum Asexual Stage Culture and Synchronization

A fundamental prerequisite for studying egress is a highly synchronized parasite culture.

-

Culture Maintenance: P. falciparum (e.g., 3D7 strain) is cultured in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a sealed chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.

-

Synchronization: Synchronization is typically achieved by repeated treatments with 5% D-sorbitol to lyse mature schizonts, leaving only ring-stage parasites. For tighter synchrony, schizonts can be isolated on a Percoll-sorbitol gradient (e.g., 65% Percoll), washed, and returned to culture with fresh RBCs for a defined invasion window (e.g., 2-4 hours).

Figure 2: Workflow for P. falciparum Synchronization. This diagram outlines the key steps to obtain a highly synchronized parasite culture, essential for egress and invasion assays.

Merozoite Egress Inhibition Assay

This assay quantifies the effect of inhibitors on the rupture of mature schizonts.

-

Setup: Synchronized late-stage schizonts (~44-48 hours post-invasion) are purified using a Percoll gradient.

-

Inhibitor Treatment: The purified schizonts are resuspended in culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). To prevent re-invasion without affecting egress, a cysteine protease inhibitor such as E64 (10 µM) can be included.

-

Incubation: The treated schizonts are incubated for 2-8 hours at 37°C to allow for egress.

-

Quantification: Egress is quantified by taking aliquots at different time points, preparing thin blood smears, and staining with Giemsa. The percentage of schizonts that have ruptured is determined by microscopic counting of at least 500 cells. Alternatively, flow cytometry can be used to quantify the appearance of new ring-stage parasites if E64 is omitted.

Immunofluorescence Assay (IFA) for Organelle Discharge

IFA is used to visualize the localization of key proteins like PfSUB1 and AMA1, providing a direct readout of secretory organelle discharge.

-

Sample Preparation: Synchronized schizonts are treated with this compound and E64 (to trap parasites at the point of egress) for 4-6 hours.

-

Fixation and Permeabilization: Thin smears of the treated schizonts are prepared on glass slides, air-dried, and fixed with 4% paraformaldehyde for 20 minutes. The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Slides are blocked with 3% BSA in PBS for 1 hour at room temperature.

-

Antibody Incubation: Slides are incubated with primary antibodies (e.g., rabbit anti-PfSUB1 and mouse anti-AMA1) diluted in blocking buffer for 1 hour. After washing with PBS, they are incubated with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) and a nuclear stain (e.g., DAPI) for 1 hour.

-

Imaging: Slides are mounted with an anti-fade mounting medium and imaged using a fluorescence microscope. The localization pattern of PfSUB1 (punctate in exonemes vs. diffuse in the PV) and AMA1 (punctate in micronemes vs. on the merozoite surface) is assessed.[6]

Figure 3: Immunofluorescence Assay (IFA) Workflow. This diagram shows the sequential steps for performing an IFA to visualize protein localization in inhibitor-treated schizonts.

Conclusion and Future Directions

This compound and related inhibitors have been instrumental in dissecting the molecular mechanisms of merozoite egress and invasion. By potently and specifically targeting PfPKG, these compounds block the essential discharge of secretory organelles, leading to a complete halt of the parasite's asexual blood-stage cycle. This dual-action of preventing both egress and subsequent invasion makes PfPKG a highly attractive target for the development of new antimalarial drugs. Future research should focus on the downstream substrates of PfPKG to further elucidate the intricate signaling network it governs and to identify other potential drug targets within this critical pathway. The detailed protocols and data presented in this guide serve as a valuable resource for researchers working to advance these efforts.

References

- 1. (PDF) An Automated Live Imaging Platform for Studying [research.amanote.com]

- 2. An Automated Live Imaging Platform for Studying Merozoite Egress-Invasion in Malaria Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. A potent series targeting the malarial cGMP-dependent protein kinase clears infection and blocks transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Malaria Parasite cGMP-dependent Protein Kinase Regulates Blood Stage Merozoite Secretory Organelle Discharge and Egress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An automated live imaging platform for studying merozoite egress-invasion in malaria cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PfPKG-IN-1 in Gametocyte Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of PfPKG-IN-1, an imidazole-based inhibitor of the Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), in the critical process of gametocyte activation. Gametocyte activation is an essential step for the transmission of malaria from the human host to the mosquito vector, making it a key target for transmission-blocking drugs. This document outlines the signaling pathway, presents quantitative data on inhibitor efficacy, details relevant experimental protocols, and provides visualizations of the underlying molecular and experimental frameworks.

Introduction to Gametocyte Activation and the Role of PfPKG

Malaria transmission is dependent on the differentiation of sexual stage parasites, known as gametocytes, within the mosquito midgut. This process, termed gametogenesis, is initiated by environmental cues such as a drop in temperature and the presence of mosquito-derived xanthurenic acid (XA). A central player in the signaling cascade that triggers gametogenesis is the Plasmodium falciparum cGMP-dependent protein kinase (PfPKG).

PfPKG is a serine/threonine kinase that acts as a primary effector of cyclic guanosine monophosphate (cGMP) signaling in the parasite. The activation of PfPKG is essential for the initial stages of gametogenesis, including the "rounding up" of the crescent-shaped female gametocytes and the exflagellation of male gametes. Inhibition of PfPKG has been shown to block these processes, thereby preventing the formation of viable gametes and subsequent fertilization. This makes PfPKG a prime target for the development of transmission-blocking antimalarial drugs.

This compound is an imidazole-based inhibitor that has been developed to target PfPKG. Understanding its mechanism of action and its effects on gametocyte activation is crucial for its potential development as a transmission-blocking therapeutic.

The PfPKG Signaling Pathway in Gametocyte Activation

The activation of gametocytes is a rapid process initiated by the uptake of gametocytes by a mosquito during a blood meal. The signaling pathway involves the interplay of cGMP, PfPKG, and intracellular calcium.

Upon stimulation by xanthurenic acid (XA) and a decrease in temperature, guanylyl cyclase (GC) is activated, leading to an increase in intracellular cGMP levels. cGMP then binds to and activates PfPKG. Activated PfPKG phosphorylates a range of downstream substrates, which in turn leads to the mobilization of intracellular calcium (Ca2+) stores. This rise in cytosolic calcium is a critical downstream event that is required for the completion of gametogenesis, including the egress of gametes from the host erythrocyte.

The precise interplay between PfPKG and calcium signaling is complex, with evidence suggesting that calcium acts downstream of or in parallel to PfPKG activation. Chelation of intracellular calcium with agents like BAPTA-AM blocks exflagellation but does not prevent the initial PfPKG-dependent rounding up of female gametocytes, indicating that PfPKG activation is upstream of at least some calcium-dependent events.

The inhibition of PfPKG by compounds such as this compound directly blocks this signaling cascade at a critical juncture, preventing the downstream events necessary for successful gamete formation.

Quantitative Data for PfPKG Inhibitors

The efficacy of PfPKG inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the recombinant PfPKG enzyme and their half-maximal effective concentration (EC50) in cell-based assays that measure gametocyte activation. While specific data for "this compound" from its primary publication is not publicly available in full, the following table summarizes representative data for other well-characterized imidazole-based and other PfPKG inhibitors to provide a comparative context.

| Compound Class | Specific Compound | Target | Assay | IC50 / EC50 | Reference |

| Imidazole-based | MMV030084 | Recombinant PfPKG | Kinase Inhibition Assay | 0.4 nM | [1] |

| MMV030084 | P. falciparum | Male Gamete Exflagellation | 141 nM | [1] | |

| Imidazopyridine | Compound 2 | P. falciparum | Gametocyte Rounding Up | ~1 µM | |

| Trisubstituted Pyrrole | Compound 1 | P. falciparum | Gametocyte Rounding Up | ~1 µM |

Experimental Protocols

This section details the methodologies for key experiments used to assess the role of this compound and other inhibitors in gametocyte activation.

In Vitro Culture of Plasmodium falciparum Gametocytes

A reliable supply of mature stage V gametocytes is essential for studying gametocyte activation.

Protocol:

-

Asexual Culture Maintenance: Maintain P. falciparum (e.g., NF54 strain) in O+ human erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 50 mg/L hypoxanthine. Culture at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Gametocyte Induction: Induce gametocytogenesis by maintaining a high parasitemia of asexual cultures for an extended period without dilution.

-

Gametocyte Maturation: Change the medium daily for 14-18 days to allow for the development of mature stage V gametocytes.

-

Asexual Stage Removal: To obtain a pure gametocyte culture, treat the culture with N-acetylglucosamine (50 mM) for 3-4 days to eliminate asexual stage parasites.

-

Gametocyte Purity and Maturity Assessment: Assess the purity and maturity of the gametocyte culture by Giemsa-stained blood smears.

Gametocyte Activation Assay (Female Gametocyte Rounding Up)

This assay is used to quantify the effect of inhibitors on the initial stages of female gametocyte activation.

Protocol:

-

Gametocyte Preparation: Purify mature stage V gametocytes from culture using a Percoll gradient.

-

Compound Incubation: Dispense the purified gametocytes into a 96-well plate. Add this compound or other test compounds at various concentrations and incubate for a predetermined period (e.g., 1 hour) at 37°C.

-

Activation Stimulation: Induce gametogenesis by adding an activation stimulus, such as 100 µM xanthurenic acid and a temperature drop to room temperature.

-

Quantification: After a 15-20 minute incubation, observe the gametocytes under a microscope. Quantify the percentage of rounded-up female gametocytes out of the total number of female gametocytes.

-

Data Analysis: Plot the percentage of inhibition of rounding up against the compound concentration to determine the EC50 value.

Male Gamete Exflagellation Assay

This assay measures the ability of male gametocytes to form and release motile microgametes.

Protocol:

-

Gametocyte Preparation and Compound Incubation: Follow steps 1 and 2 of the Gametocyte Activation Assay protocol.

-

Activation Stimulation: Induce exflagellation by adding 100 µM xanthurenic acid and a temperature drop to room temperature.

-

Observation and Quantification: After 10-15 minutes, place a small volume of the gametocyte suspension on a microscope slide and observe under a microscope (40x objective). Count the number of exflagellation centers (clusters of motile gametes) per field of view.

-

Data Analysis: Calculate the percentage of inhibition of exflagellation compared to a vehicle control and plot against the compound concentration to determine the EC50 value.

Conclusion

This compound, as an inhibitor of the essential P. falciparum cGMP-dependent protein kinase, represents a promising avenue for the development of transmission-blocking antimalarial drugs. By targeting a key enzyme in the gametocyte activation signaling pathway, this compound can effectively prevent the formation of viable gametes, thereby interrupting the parasite's life cycle. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of PfPKG inhibitors as a vital tool in the fight against malaria. Further research to fully elucidate the downstream targets of PfPKG and the precise molecular interactions of inhibitors like this compound will be critical for optimizing their therapeutic potential.

References

Structural Basis for Selective Inhibition of Plasmodium falciparum cGMP-Dependent Protein Kinase: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cGMP-dependent protein kinase of Plasmodium falciparum (PfPKG) is a critical regulator of multiple life-cycle stages of the malaria parasite, making it a high-priority target for novel antimalarial therapeutics. The development of inhibitors that selectively target PfPKG over its human orthologs is paramount for ensuring a suitable safety profile. This technical guide elucidates the structural underpinnings of this selectivity, focusing on a well-characterized ATP-competitive inhibitor as a representative example. While the specific compound "PfPKG-IN-1" was not identified in a comprehensive literature review, this guide will utilize the potent and selective trisubstituted pyrrole, 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine (herein referred to as Cpd 1), to illustrate the core principles of selectivity. We present quantitative biochemical and cellular data, detailed experimental protocols for assessing inhibitor activity and specificity, and diagrams illustrating the key structural differences and signaling pathways.

The Structural Basis of Selectivity

The profound selectivity of inhibitors like Cpd 1 for PfPKG over human cGMP-dependent protein kinases (hPKG) is primarily dictated by a single amino acid variance in the ATP-binding pocket, known as the "gatekeeper" residue.[1]

-

Plasmodium falciparum PKG (PfPKG): Possesses a relatively small threonine residue at the gatekeeper position (Thr618). The small side chain of threonine unmasks an adjacent hydrophobic pocket.[1][2]

-

Human PKG (hPKG): Features a bulkier glutamine residue at the equivalent position. The larger side chain of glutamine sterically occludes access to the adjacent hydrophobic pocket.[1]

Selective inhibitors like Cpd 1 are designed with chemical moieties that can fit snugly into this accessory hydrophobic pocket in PfPKG. As this pocket is inaccessible in hPKG, the inhibitor cannot bind with high affinity, leading to a significant selectivity margin.[1][3] This structural difference is the cornerstone of designing parasite-specific kinase inhibitors. Genetic validation experiments, where the PfPKG gatekeeper is mutated to a larger residue (T618Q), render the parasite resistant to the inhibitor, confirming this mechanism of action.[1]

Quantitative Data Presentation

The selectivity of Cpd 1 is evident from both biochemical assays using recombinant enzymes and cell-based assays measuring parasite growth inhibition. The data below summarizes the inhibitory concentrations (IC₅₀/EC₅₀) for Cpd 1 against PfPKG, its gatekeeper mutant (T618Q), and the human ortholog.

| Target Enzyme / Organism | Assay Type | Inhibitor | IC₅₀ / EC₅₀ Value | Selectivity Ratio (hPKG/PfPKG) | Reference |

| P. falciparum PKG (PfPKG) | Biochemical | Cpd 1 | ~3.5 nM | >570-fold | [1] |

| Human PKG (hPKG) | Biochemical | Cpd 1 | ~2000 nM (2 µM) | 1 | [1] |

| PfPKG T618Q Mutant | Biochemical | Cpd 1 | >10,000 nM | N/A | [1] |

| P. falciparum (3D7) | Cell-based | Cpd 1 | 50-70 nM | N/A | [1] |

Table 1: Summary of quantitative data for the selective PfPKG inhibitor Cpd 1. The high selectivity ratio and the dramatic increase in IC₅₀ for the T618Q mutant highlight the critical role of the gatekeeper residue.

PfPKG Signaling and Experimental Validation

PfPKG is a central node in the cGMP signaling pathway, which is essential for key parasitic processes, most notably the egress of merozoites from infected red blood cells. Inhibition of PfPKG blocks this pathway, preventing the parasite from propagating.

The validation of a selective PfPKG inhibitor follows a logical workflow, progressing from biochemical assays to cellular and structural studies to confirm its mechanism and on-target activity.

Experimental Protocols

Protocol: Recombinant Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a typical in vitro assay to determine the concentration of an inhibitor required to block 50% of PfPKG enzymatic activity. A radiometric format is often considered the gold standard.

Materials:

-

Recombinant purified PfPKG and hPKG enzymes.

-

Biotinylated peptide substrate (e.g., Biotin-GRTGRRNSIGR-NH2).

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

[γ-³³P]ATP.

-

ATP solution.

-

Test inhibitor (e.g., Cpd 1) serially diluted in DMSO.

-

Streptavidin-coated plates or membranes.

-

Wash buffers and scintillation fluid.

Methodology:

-

Reaction Setup: In a 96-well plate, add 5 µL of serially diluted inhibitor in DMSO to respective wells. Add 20 µL of a master mix containing kinase buffer, peptide substrate, and the kinase enzyme (PfPKG or hPKG).

-

Initiation: Start the kinase reaction by adding 25 µL of a solution containing kinase buffer, MgCl₂, and [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for the enzyme.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear range of the reaction.

-

Termination: Stop the reaction by adding an equal volume of phosphoric acid or EDTA solution.

-

Capture: Transfer the reaction mixture to a streptavidin-coated filter plate. The biotinylated, phosphorylated substrate will bind to the plate.

-

Washing: Wash the plate multiple times with wash buffer (e.g., PBS, NaCl solution) to remove unincorporated [γ-³³P]ATP.

-

Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition (relative to DMSO-only controls) against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: P. falciparum Asexual Blood Stage Growth Inhibition Assay (EC₅₀ Determination)

This assay measures the effectiveness of an inhibitor at preventing parasite proliferation in a red blood cell culture.

Materials:

-

P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage.

-

Human O+ red blood cells (RBCs).

-

Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine).

-

96-well flat-bottom plates.

-

Test inhibitor serially diluted in DMSO.

-

SYBR Green I nucleic acid stain or similar DNA-intercalating dye.

-

Lysis buffer (e.g., Tris-HCl pH 7.5, EDTA, saponin, Triton X-100).

Methodology:

-

Plate Preparation: Add 1 µL of serially diluted inhibitor to wells of a 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO) controls.

-

Parasite Culture Addition: Add 200 µL of parasite culture (synchronized rings at ~0.5% parasitemia and 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂). This allows parasites to complete one full intra-erythrocytic cycle.

-

Lysis and Staining: After incubation, freeze the plates to lyse the RBCs. Thaw and add 100 µL of lysis buffer containing SYBR Green I stain to each well.

-

Detection: Incubate in the dark for 1 hour, then measure fluorescence on a plate reader (e.g., 485 nm excitation, 530 nm emission). Fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth.

-

Data Analysis: Calculate the percentage of growth inhibition relative to DMSO controls. Plot the inhibition percentage against the log of inhibitor concentration and fit to a dose-response curve to determine the EC₅₀ value.

Protocol: Protein-Ligand Co-crystallization

This protocol outlines a general approach to obtain a crystal structure of PfPKG in complex with an inhibitor, providing definitive proof of the binding mode.

Materials:

-

Highly purified and concentrated recombinant PfPKG protein.

-

Test inhibitor (e.g., Cpd 1) dissolved in a suitable solvent (e.g., DMSO).

-

Crystallization screens (various buffered solutions of precipitants like PEG, salts).

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

Methodology:

-

Complex Formation: Incubate the purified PfPKG protein with a 3- to 5-fold molar excess of the inhibitor for at least 1 hour on ice to allow for complex formation.

-

Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix a small volume (e.g., 1 µL) of the protein-inhibitor complex with an equal volume of the reservoir solution from a crystallization screen on a cover slip or post.

-

Equilibration: Seal the well containing the reservoir solution with the cover slip (hanging drop) or place the post in the sealed well (sitting drop). Allow the drop to equilibrate against the reservoir solution. Water will slowly diffuse from the drop to the reservoir, concentrating the protein-inhibitor complex and promoting crystallization.

-

Crystal Growth: Store plates at a constant temperature (e.g., 20°C) and monitor for crystal formation over several days to weeks.

-

Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, carefully harvest them using a small loop. Briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Data Collection and Structure Solution: Flash-freeze the crystal in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. Process the diffraction data and solve the crystal structure using molecular replacement and subsequent refinement to reveal the detailed atomic interactions between PfPKG and the bound inhibitor.[4]

References

- 1. Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent inhibitors of malarial P. Falciparum protein kinase G: Improving the cell activity of a series of imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Gatekeeper's Toll: A Technical Guide to the Role of the Gatekeeper Residue in PfPKG Inhibitor Sensitivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the urgent development of novel antimalarial agents. The P. falciparum cGMP-dependent protein kinase (PfPKG) has been identified as a critical and druggable target, playing a pivotal role in multiple stages of the parasite's life cycle. A key structural feature distinguishing PfPKG from its human counterparts is the presence of a small "gatekeeper" residue, Threonine 618 (T618), at the entrance of a hydrophobic pocket adjacent to the ATP-binding site. This unique feature has been exploited in the design of potent and selective PfPKG inhibitors. This technical guide provides a comprehensive overview of the role of the gatekeeper residue in PfPKG inhibitor sensitivity, detailing the quantitative impact of its mutation, the underlying signaling pathways, and the experimental methodologies used to probe its function.

The Gatekeeper Residue: A Gateway to Selective Inhibition

The gatekeeper residue in protein kinases is a critical determinant of the shape and accessibility of the ATP-binding pocket. In the majority of human kinases, this position is occupied by a larger amino acid, such as methionine or glutamine.[1] However, PfPKG possesses a smaller threonine residue at this position (T618).[1][2] This size difference creates a unique hydrophobic pocket that can be exploited by specifically designed inhibitors.[1][3]

ATP-competitive inhibitors targeting PfPKG have been developed to occupy this pocket, conferring a high degree of selectivity for the parasite kinase over human kinases.[1][4] The interaction between the inhibitor and this hydrophobic pocket is a key determinant of its potency.

The T618Q Mutation: A Molecular Basis for Resistance

To validate PfPKG as the target of these specific inhibitors and to study its function, researchers have genetically engineered a P. falciparum line in which the threonine at position 618 is replaced by a bulkier glutamine residue (T618Q).[2] This mutation mimics the gatekeeper residue found in many human kinases and effectively "plugs" the hydrophobic pocket, sterically hindering the binding of inhibitors that rely on this space for their affinity.[3]

The result is a significant decrease in the sensitivity of the T618Q mutant PfPKG to these inhibitors, often by several orders of magnitude.[2] This "chemical genetics" approach has been instrumental in confirming the essential roles of PfPKG in various life cycle stages, including merozoite egress, gametogenesis, and sporozoite motility.[2]

Quantitative Analysis of Inhibitor Sensitivity

The impact of the T618Q mutation on inhibitor sensitivity is quantified by comparing the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) of a compound against the wild-type (WT) and the T618Q mutant PfPKG. The following tables summarize the data for several key PfPKG inhibitors.

| Compound | Wild-Type PfPKG IC50 | T618Q Mutant PfPKG IC50 | Fold Change in IC50 | Reference |

| Compound 1 (Trisubstituted pyrrole) | ~3.5 nM | >10,000 nM | >2857 | [5] |

| Compound 2 (ML1) | - | - | - | [2] |

| Compound 3 (ML10) | 0.16 nM | 29,500 nM | 184,375 | [2] |

| Compound 11 | - | - | ~20-fold higher EC50 | [2] |

| Isoxazole 2 | 31 ± 6 nM | Weak inhibitor at 10 µM | >322 | [6] |

| Isoxazole 3 | 14 ± 1 nM | Weak inhibitor at 10 µM | >714 | [6] |

| Isoxazole 5 | 21 ± 11 nM | Weak inhibitor at 10 µM | >476 | [6] |

| Compound | Wild-Type P. falciparum EC50 | T618Q Mutant P. falciparum EC50 | Fold Change in EC50 | Reference |

| Compound 3 (ML10) | 2.1 nM | 2,400 nM | >1100 | [2] |

| Compound 11 | 23 nM | ~460 nM | ~20 | [2] |

| MMV030084 (12) | - | No significant resistance | - | [2] |

PfPKG Signaling Pathway

PfPKG is a central hub in the cGMP signaling pathway in P. falciparum. This pathway is crucial for the timely execution of several key events in the parasite's life cycle. The activation of guanylyl cyclase (GC) leads to the production of cGMP from GTP. cGMP then binds to the regulatory domain of PfPKG, activating its kinase domain. Activated PfPKG, in turn, phosphorylates a range of downstream substrates, initiating a cascade of events that can include the release of intracellular calcium stores and the activation of other kinases and proteases.[1][7]

References

- 1. Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development, validation and implementation of immobilized metal affinity for phosphochemicals (IMAP)-based high-throughput screening assays for low-molecular-weight compound libraries | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase PfPK2 mediated signalling is critical for host erythrocyte invasion by malaria parasite - PMC [pmc.ncbi.nlm.nih.gov]

PfPKG-IN-1: A Technical Whitepaper on a Novel Strategy to Counteract Antimalarial Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless evolution of antimalarial drug resistance in Plasmodium falciparum necessitates the urgent development of therapeutics with novel mechanisms of action. A highly promising target in this endeavor is the cGMP-dependent protein kinase (PfPKG). This technical guide details the potential of targeting PfPKG to overcome existing drug resistance mechanisms. We focus on the collective evidence from studies on potent and selective PfPKG inhibitors, herein consolidated under the conceptual umbrella of "PfPKG-IN-1," to represent a class of inhibitors with a specific mode of action rather than a single chemical entity. These inhibitors have demonstrated remarkable efficacy across multiple stages of the parasite's life cycle and, crucially, exhibit a high barrier to the development of resistance. This document provides a comprehensive overview of the quantitative data supporting PfPKG inhibition, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.

Introduction

The cGMP signaling pathway in Plasmodium falciparum is a critical regulator of key life cycle transitions, making it an attractive target for new antimalarial drugs.[1][2][3] PfPKG is the central effector of this pathway, and its inhibition has been shown to block essential processes such as merozoite egress from red blood cells, gametogenesis, and sporozoite motility and invasion of hepatocytes.[1][2] A key advantage of targeting PfPKG is its structural divergence from human PKG, particularly a smaller "gatekeeper" residue (Threonine, T618) at the ATP-binding site, which allows for the design of highly selective inhibitors.[1][2] Furthermore, extensive research has shown that parasites struggle to develop high-level resistance to PfPKG inhibitors, often resorting to mutations in other kinases rather than the primary target itself, thus classifying PfPKG as a "resistance-refractory" target.[2][4][5][6]

Data Presentation: Efficacy of PfPKG Inhibitors

The following tables summarize the in vitro efficacy of representative PfPKG inhibitors against various P. falciparum strains and kinase variants. The data highlights their potent activity against both drug-sensitive and multidrug-resistant parasite lines, as well as their selectivity for wild-type PfPKG over the inhibitor-resistant "gatekeeper" mutant (T618Q) and human PKG.

Table 1: In Vitro Activity of MMV030084 Against Asexual Blood Stages of P. falciparum

| Parasite Strain | Description | IC50 (nM) |

| 3D7-A10 | Drug-sensitive | 109[4] |

| Dd2-B2 | Multidrug-resistant | 120[4] |

Table 2: Stage-Specific Inhibitory Concentration (IC50) of MMV030084

| Parasite Stage | IC50 (nM) |

| Rings | 5,561[4] |

| Trophozoites | 3,248[4] |

| Schizonts (Egress) | ~109-120 (inferred from 72h growth inhibition)[4] |

| Liver Stage (Invasion) | 199[4] |

Table 3: In Vitro Kinase and Parasite Growth Inhibition by ML10

| Target | Description | IC50 / EC50 |

| Recombinant PfPKG (WT) | Wild-type parasite kinase | 160 pM (IC50)[2][7][8] |

| Recombinant PfPKG (T618Q) | Gatekeeper mutant kinase | 29.5 µM (IC50)[2][7][8] |

| P. falciparum 3D7 (WT) | Wild-type parasite growth | 2.1 nM (EC50)[7] |

| P. falciparum T618Q | Gatekeeper mutant parasite growth | >1100-fold increase vs WT (EC50)[7] |

Table 4: Comparative Efficacy of a Trisubstituted Pyrrole Inhibitor (Compound 1)

| Target | Description | IC50 |

| Recombinant PfPKG | Wild-type parasite kinase | ~3.5 nM[9] |

| Human PKG | Host kinase | ~2 µM[9] |

| P. falciparum (WT) | Wild-type parasite growth | Several-fold less sensitive in T618Q mutant[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of PfPKG inhibitors.

In Vitro Drug Susceptibility Assays

These assays are fundamental to determining the potency of antimalarial compounds.

-

SYBR Green I-based Assay: This is a widely used method for assessing parasite growth inhibition.

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit and parasitemia.

-

Drug Dilution: The test compound is serially diluted in culture medium in a 96-well plate.

-

Incubation: Parasitized erythrocytes are added to the drug-containing plates and incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: The cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

-

Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[10][11]

-

-

HRP2-based ELISA: This method is particularly useful for field isolates and relies on the detection of P. falciparum histidine-rich protein 2 (HRP2).

-

Assay Setup: Similar to the SYBR Green I assay, parasites are incubated with serial dilutions of the drug for 72 hours.

-

Plate Coating: An ELISA plate is coated with a primary antibody against HRP2.

-

Sample Addition: The parasite culture supernatant is added to the coated plate.

-

Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate to produce a colorimetric signal.

-

Absorbance Reading: The absorbance is read using a plate reader, and the IC50 is determined.[12]

-

-

pLDH Assay: This assay measures the activity of the parasite-specific lactate dehydrogenase (pLDH).

-

Incubation: Parasites are incubated with the drug for a specified period.

-

Lysis: The red blood cells are lysed to release the parasite pLDH.

-

Enzymatic Reaction: A substrate mixture containing lactate and a tetrazolium salt is added. pLDH catalyzes a reaction that leads to a color change.

-

Absorbance Measurement: The optical density is measured to quantify pLDH activity, which correlates with parasite viability.[13]

-

In Vitro Resistance Selection

This protocol is designed to assess the propensity of a compound to select for resistant parasites.

-

Drug Pressure: A large number of parasites (e.g., 10^7-10^9) are cultured in the presence of the test compound at a concentration that inhibits growth (typically 3-5 times the IC50 or near the IC90).[3][5][14]

-

Monitoring: The cultures are monitored for recrudescence (reappearance of parasites).

-

Drug Cycling: The drug pressure can be applied continuously or in cycles, where the drug is removed to allow for parasite recovery and then reapplied.

-

Cloning and Characterization: Once resistant parasites emerge, they are cloned by limiting dilution. The IC50 of the resistant line is determined and compared to the parental strain to quantify the degree of resistance.

-

Genomic Analysis: Whole-genome sequencing is performed on the resistant clones to identify mutations associated with the resistance phenotype.

Target Identification using Chemoproteomics

Chemoproteomics helps to identify the molecular target(s) of a compound within the parasite proteome.

-

Affinity-based Protein Profiling (AfBPP):

-

Probe Synthesis: The inhibitor is chemically modified to incorporate a reactive group and a reporter tag (e.g., biotin), or is immobilized on beads.

-

Lysate Incubation: The probe is incubated with a parasite lysate to allow for binding to its protein targets.

-

Pull-down/Enrichment: The probe-protein complexes are captured using streptavidin beads (for biotinylated probes) or by pelleting the affinity matrix.

-

Washing and Elution: Non-specifically bound proteins are washed away, and the target proteins are eluted.

-

Mass Spectrometry: The eluted proteins are identified and quantified by mass spectrometry. A competitive assay, where the lysate is pre-incubated with the non-tagged inhibitor, is used to confirm specific binding.[15][16][17]

-

Target Validation using Conditional Knockdown

Conditional knockdown systems are used to validate that the inhibition of a specific protein (the putative target) phenocopies the effect of the drug.

-

glmS-based System:

-

Genetic Modification: The gene of interest is tagged with a sequence encoding the glmS ribozyme using CRISPR/Cas9.[1][18]

-

Induction: The addition of glucosamine (GlcN) to the culture medium activates the glmS ribozyme.

-

mRNA Cleavage: The activated ribozyme cleaves its own mRNA, leading to a reduction in the expression of the tagged protein.

-

Phenotypic Analysis: The effect of the protein knockdown on parasite viability and specific cellular processes is assessed and compared to the effect of the drug.

-

-

DiCre/LoxP System for Conditional Knockout:

-

Parasite Line Generation: A parasite line expressing a rapamycin-inducible Cre recombinase (DiCre) is generated. The gene of interest is flanked by LoxP sites.[19][20]

-

Induction: Treatment with rapamycin activates the Cre recombinase.

-

Gene Excision: The recombinase excises the DNA sequence between the LoxP sites, leading to a gene knockout.

-

Phenotypic Comparison: The resulting phenotype is compared with the drug-induced phenotype.

-

Visualizations: Signaling Pathways and Experimental Workflows

PfPKG Signaling Pathway

The following diagram illustrates the central role of PfPKG in transducing cGMP signals to regulate critical downstream events in the malaria parasite.

References

- 1. ctegd.uga.edu [ctegd.uga.edu]

- 2. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A potent series targeting the malarial cGMP-dependent protein kinase clears infection and blocks transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target [frontiersin.org]

- 10. Use of a highly specific kinase inhibitor for rapid, simple and precise synchronization of Plasmodium falciparum and Plasmodium knowlesi asexual blood-stage parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iddo.org [iddo.org]

- 12. iddo.org [iddo.org]

- 13. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemo-proteomics in antimalarial target identification and engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum [jove.com]

- 19. Some conditions apply: Systems for studying Plasmodium falciparum protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for PfPKG-IN-1 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) is a crucial enzyme involved in multiple stages of the malaria parasite's life cycle, making it a prime target for novel antimalarial drug development.[1][2] PfPKG plays a vital role in key parasite processes such as the egress of merozoites from red blood cells and the invasion of host cells.[3] Inhibition of PfPKG can disrupt the parasite's life cycle, highlighting the therapeutic potential of PfPKG inhibitors.[2] This document provides a detailed protocol for an in vitro kinase assay to evaluate inhibitors of PfPKG, such as PfPKG-IN-1, using the ADP-Glo™ Kinase Assay technology.

PfPKG Signaling Pathway

The PfPKG signaling pathway is central to the regulation of critical events in the malaria parasite life cycle. The pathway is initiated by the binding of cyclic guanosine monophosphate (cGMP) to the regulatory domain of PfPKG, leading to its activation.[3] Activated PfPKG then phosphorylates a range of downstream substrates, triggering a cascade of events that includes the mobilization of intracellular calcium (Ca2+) and the regulation of phosphoinositide metabolism.[1][2] This signaling cascade is essential for the timely egress of merozoites from infected erythrocytes and their subsequent invasion of new red blood cells.[4]

Caption: PfPKG signaling pathway.

Quantitative Data: PfPKG Inhibitor Activity

The following table summarizes the in vitro inhibitory activity of various compounds against P. falciparum cGMP-dependent protein kinase (PfPKG). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | PfPKG IC50 (nM) | Notes |

| Isoxazole Compound 2 | 31 ± 6 | Potent ATP competitive inhibitor. |

| Isoxazole Compound 3 | 14 ± 1 | Potent ATP competitive inhibitor with activity against P. falciparum asexual blood stages. |

| Isoxazole Compound 5 | 21 ± 11 | Potent ATP competitive inhibitor with activity against P. falciparum asexual blood stages. |

| MMV030084 | 0.4 | Potent inhibitor with activity against liver stage, asexual blood stage, and male gamete formation. |

| MMV030734 | - | Analog of MMV030084 with a 72-h asexual blood stage IC50 of 65 nM. The direct PfPKG IC50 was not specified in the reviewed literature. |

| TCMDC-141334 | - | Analog of MMV030084, previously reported as a B-raf kinase inhibitor. The direct PfPKG IC50 was not specified in the reviewed literature. |

| Imidazopyridine 88 | 0.16 | A potent imidazopyridine-based inhibitor. |

Experimental Protocol: this compound In Vitro Kinase Assay (ADP-Glo™)

This protocol describes the determination of the inhibitory activity of compounds against PfPKG using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials and Reagents

-

Recombinant PfPKG enzyme

-

This compound or other test inhibitors

-

Peptide Substrate (e.g., FAM-PKAtide or a peptide with the consensus sequence R-X-R-X-S/T-I)[5]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP

-

ADP Standard

-

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[6]

-

White, opaque 384-well plates

-

Plate-reading luminometer

Experimental Workflow

Caption: In vitro kinase assay workflow.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare the Kinase Buffer and store on ice.

-

Prepare a stock solution of ATP in Kinase Buffer. The final ATP concentration in the assay should be at or near the Km of PfPKG for ATP, if known.

-

Prepare a stock solution of the peptide substrate in Kinase Buffer.

-

Prepare a working solution of recombinant PfPKG enzyme in Kinase Buffer. Keep on ice.

-

Prepare serial dilutions of this compound or other test inhibitors in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

-

Assay Plate Setup:

-

To the wells of a white, opaque 384-well plate, add 1 µL of the inhibitor dilutions or DMSO for the control wells.

-

Add 2 µL of a mixture containing the peptide substrate and ATP in Kinase Buffer.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 2 µL of the PfPKG enzyme solution to each well. The final reaction volume will be 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

To convert the generated ADP to ATP and measure the light output, add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Generate an ATP-to-ADP conversion standard curve using the provided ADP and ATP standards to determine the amount of ADP produced in each reaction.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion